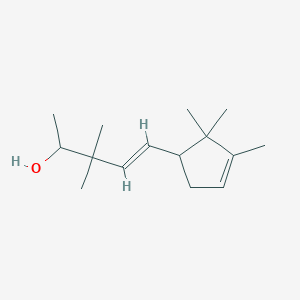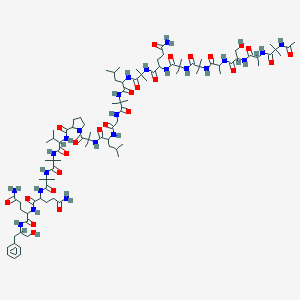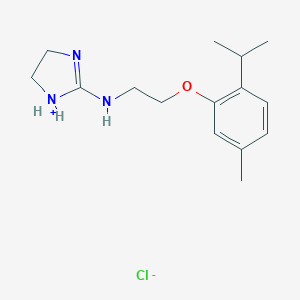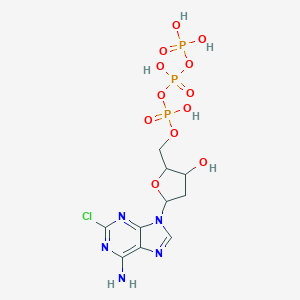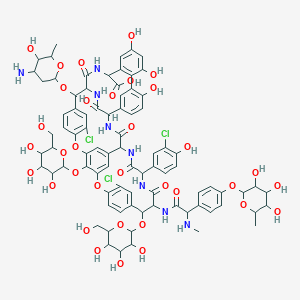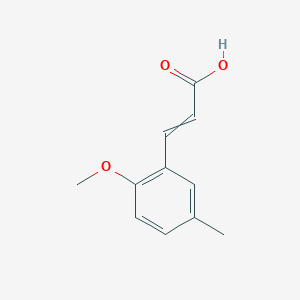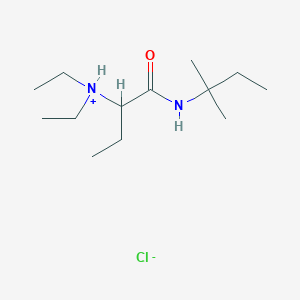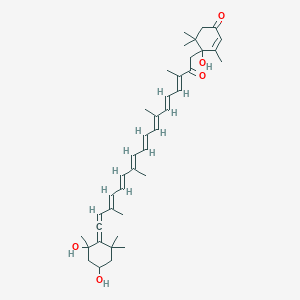
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, also known as DMHM, is a synthetic compound that belongs to the class of cinnamic acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用机制
The mechanism of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is not fully understood. However, it has been proposed that N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine exerts its biological activities through the modulation of various signaling pathways. For example, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine also has a high degree of purity, which makes it suitable for use in biological assays. However, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations. It is not water-soluble, which can make it difficult to use in certain assays. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a relatively new compound, and its biological activities and mechanisms of action are not fully understood.
未来方向
There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine. One area of research is the development of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanisms of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, particularly its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine in animal models and humans. Finally, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Although N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, and further research is needed to fully understand its biological activities and potential applications.
合成方法
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine can be synthesized by the reaction of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of these diseases.
属性
CAS 编号 |
19856-69-0 |
|---|---|
产品名称 |
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine |
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO5/c1-19-12-9-11(10-13(20-2)15(12)18)3-4-14(17)16-5-7-21-8-6-16/h3-4,9-10,18H,5-8H2,1-2H3/b4-3+ |
InChI 键 |
ZPTWGJWTXJLCIJ-ONEGZZNKSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
同义词 |
(E)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-1-morpholin-4-yl-prop-2-en-1-on e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



